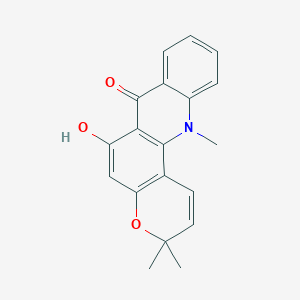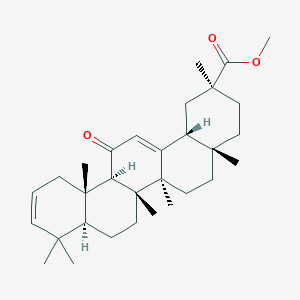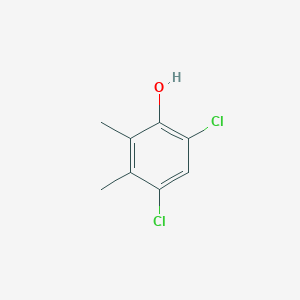
Strontium-86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium-86 is a radioactive isotope of strontium, which is commonly found in the earth's crust. This isotope has a half-life of 28.8 years and is commonly used in scientific research applications. Strontium-86 is used as a tracer in various scientific fields, including geology, biology, and environmental science.
Applications De Recherche Scientifique
Strontium-86 is commonly used as a tracer in various scientific fields. In geology, it is used to study the movement of water and minerals in the earth's crust. In biology, it is used to study the movement of ions and molecules in cells and tissues. In environmental science, it is used to study the movement of pollutants in soil and water.
Mécanisme D'action
Strontium-86 acts as a tracer by replacing a naturally occurring element in a system. The strontium-86 is then tracked as it moves through the system, allowing researchers to study the movement of the system.
Effets Biochimiques Et Physiologiques
Strontium-86 does not have any known biochemical or physiological effects on living organisms. It is used solely as a tracer in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of strontium-86 as a tracer has several advantages. It is a stable isotope, which means it does not decay quickly, allowing researchers to track its movement over a long period of time. It is also relatively easy to detect using various analytical techniques.
However, there are also limitations to the use of strontium-86. It is a radioactive isotope, which means it requires special handling and disposal procedures. It is also expensive to produce and may not be readily available for all research projects.
Orientations Futures
There are several future directions for the use of strontium-86 as a tracer. One area of research is the study of nutrient uptake in plants, which could have implications for agriculture and food production. Another area of research is the study of the movement of pollutants in groundwater, which could have implications for environmental remediation efforts. Additionally, the use of strontium-86 in medical imaging is an area of ongoing research.
Conclusion
Strontium-86 is a radioactive isotope commonly used as a tracer in scientific research. Its stable nature and ease of detection make it a valuable tool in studying the movement of various systems. While there are limitations to its use, ongoing research in various fields is exploring new applications for this valuable isotope.
Méthodes De Synthèse
Strontium-86 is produced by the nuclear fission of uranium-235. Uranium-235 is bombarded with neutrons, which results in the formation of strontium-86. The resulting strontium-86 is then purified and isolated using various chemical separation techniques.
Propriétés
Numéro CAS |
13982-14-4 |
|---|---|
Nom du produit |
Strontium-86 |
Formule moléculaire |
Sr |
Poids moléculaire |
85.909261 g/mol |
Nom IUPAC |
strontium-86 |
InChI |
InChI=1S/Sr/i1-2 |
Clé InChI |
CIOAGBVUUVVLOB-YPZZEJLDSA-N |
SMILES isomérique |
[86Sr] |
SMILES |
[Sr] |
SMILES canonique |
[Sr] |
Synonymes |
86Sr isotope Sr-86 isotope Strontium-86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



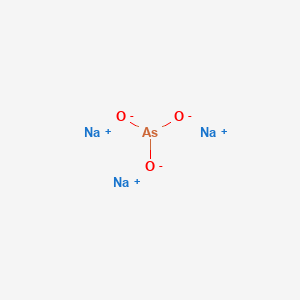
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
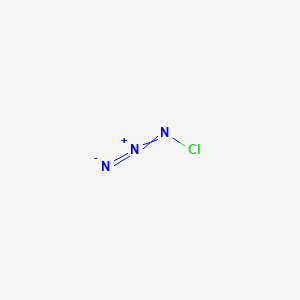

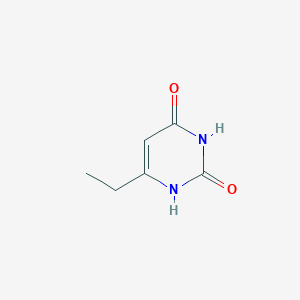
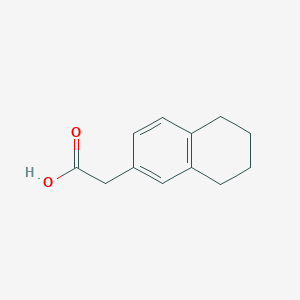
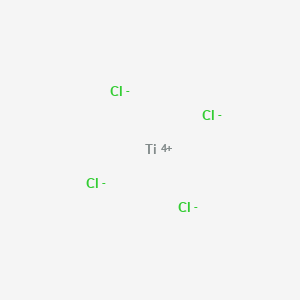

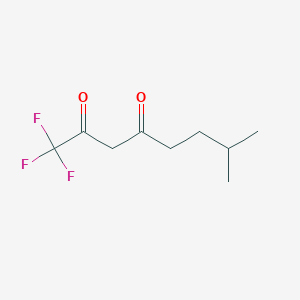
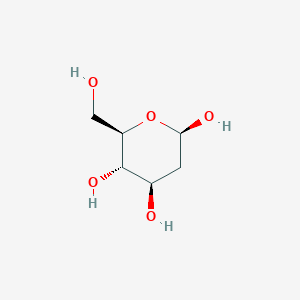
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
